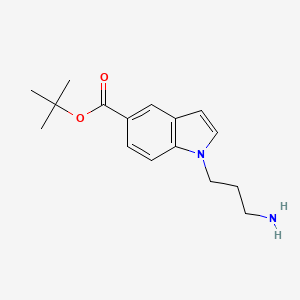

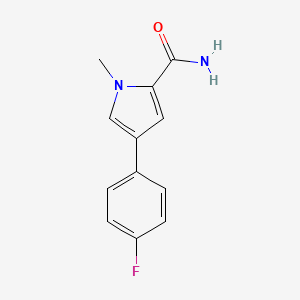

4-(4-fluorophenyl)-1-methyl-1H-pyrrole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-(4-fluorophenyl)-1-methyl-1H-pyrrole-2-carboxamide” belongs to the class of organic compounds known as aryl-phenylketones . These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 4-(4’-fluorophenyl)-piperidines have been synthesized by reacting with a fluorinating agent . Another similar compound, 4-fluorophenylacetonitrile, has been used as a starting reagent in the synthesis of 1-Alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like X-ray diffraction . For instance, a compound with a similar fluorophenyl group, 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester, was found to have a monoclinic space group with specific dimensions .Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The compound has been studied in the context of medicinal chemistry, particularly in the development of inhibitors for specific enzymes and receptors. For instance, research has led to the discovery of selective and orally efficacious inhibitors for the Met kinase superfamily, highlighting the potential of fluorophenyl derivatives in cancer treatment (Schroeder et al., 2009). Similarly, fluorophenyl-substituted benzimidazole carboxamide derivatives have been optimized as poly(ADP-ribose) polymerase (PARP) inhibitors, showing promise in cancer therapy due to their potent inhibitory activity (Penning et al., 2010).

Polymer Science Applications

In polymer science, fluorophenyl derivatives are key components in the synthesis of new materials. Studies have reported the synthesis and characterization of novel polyamides and polyimides derived from fluorophenyl-based compounds, demonstrating their potential in creating materials with desirable thermal and mechanical properties. For example, novel aromatic polyamides containing ether and bulky fluorenylidene groups have been prepared, showcasing their solubility in organic solvents and high thermal stability (Hsiao et al., 1999).

Neurology Applications

In neurology, fluorophenyl derivatives have been utilized in the development of molecular imaging probes for studying brain receptors. Specifically, selective serotonin 1A (5-HT(1A)) molecular imaging probes have been used to quantify receptor densities in the brains of Alzheimer's disease patients, aiding in the understanding of the disease's progression and potentially guiding therapy (Kepe et al., 2006).

Safety and Hazards

Mecanismo De Acción

Target of Action

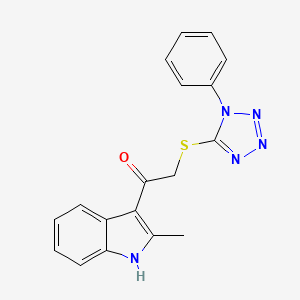

It’s worth noting that indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Based on the known interactions of similar compounds, it can be inferred that this compound likely interacts with its targets through a series of biochemical reactions, leading to changes in cellular functions .

Biochemical Pathways

It’s known that indole derivatives, which are structurally similar to this compound, can influence a variety of biological pathways . These pathways and their downstream effects contribute to the diverse biological activities of these compounds .

Pharmacokinetics

A study on a similar compound, 2-(4-fluorophenyl)imidazol-5-ones, suggests that these types of compounds may have favorable pharmacokinetic properties .

Result of Action

It can be inferred from the known effects of similar compounds that this compound likely influences cellular functions in a way that contributes to its biological activities .

Action Environment

It’s known that environmental factors can significantly impact the action of similar compounds .

Propiedades

IUPAC Name |

4-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O/c1-15-7-9(6-11(15)12(14)16)8-2-4-10(13)5-3-8/h2-7H,1H3,(H2,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYVZBOQMRYRVGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)N)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2613822.png)

![2-[2-(Trifluoromethyl)phenoxy]acetohydrazide](/img/structure/B2613826.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2613838.png)

![N-[[5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2613842.png)